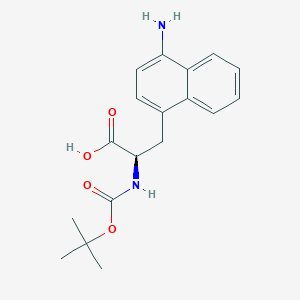![molecular formula C14H13ClN2O2 B1649092 N-[3-(4-Amino-2-chlorophenoxy)phenyl]acetamide CAS No. 946729-76-6](/img/structure/B1649092.png)
N-[3-(4-Amino-2-chlorophenoxy)phenyl]acetamide
Descripción general
Descripción
N-[3-(4-Amino-2-chlorophenoxy)phenyl]acetamide (NACPA) is an important compound in the field of synthetic organic chemistry. It is a versatile building block for the synthesis of a variety of compounds, including pharmaceuticals, agricultural chemicals, and industrial chemicals. NACPA is a colorless solid with a melting point of approximately 150°C and is soluble in water and polar organic solvents. It is an amide of an aromatic chlorophenol derivative and an amino acid, and its structure is similar to that of some amino acids.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A study by Sharma et al. (2018) discussed the synthesis of a compound related to N-[3-(4-Amino-2-chlorophenoxy)phenyl]acetamide, focusing on its anticancer potential through in silico modeling targeting the VEGFr receptor. The synthesis process involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by recrystallization. The compound's structure was determined using various spectroscopic techniques and crystallography, showing intermolecular and intramolecular interactions within its crystal structure (Sharma et al., 2018).
Antimicrobial Activity
Mistry et al. (2009) explored the antimicrobial activity of novel thiazolidinone and acetidinone derivatives, including structures related to N-[3-(4-Amino-2-chlorophenoxy)phenyl]acetamide. The compounds were synthesized through reactions involving N-((1E)-1-Aza-2-Substituted phenylvinyl)-2'-{2"-(2'", 6'"-Dichloro Phenyl) Amino) Phenyl} Acetamide, and tested against various microorganisms, establishing their potential as antimicrobial agents (Mistry et al., 2009).
Anti-Inflammatory and Analgesic Activities
Rani et al. (2014) synthesized a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives to evaluate their potential as anticancer, anti-inflammatory, and analgesic agents. The study highlighted that halogenated aromatic rings in these compounds enhance their biological activities, with specific derivatives showing significant efficacy in in vitro assays against breast cancer and neuroblastoma cell lines, as well as in anti-inflammatory and analgesic evaluations (Rani et al., 2014).
Antioxidant Properties
Gopi et al. (2020) aimed to synthesize N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives to assess their antioxidant activity. The compounds were prepared via condensation reactions and evaluated using ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods. The study found that compounds with halogenated phenyl rings exhibited remarkable antioxidant activity, suggesting their potential as antioxidant agents (Gopi et al., 2020).
Propiedades
IUPAC Name |
N-[3-(4-amino-2-chlorophenoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-9(18)17-11-3-2-4-12(8-11)19-14-6-5-10(16)7-13(14)15/h2-8H,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYUQZRQIWYDIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-Amino-2-chlorophenoxy)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(4-Chloro-3-methylphenoxy)propyl]methyl-cyanocarbonimidodithioate](/img/structure/B1649011.png)
![[2-(3,4-Dimethylphenoxy)ethyl]methyl-cyanocarbonimidodithioate](/img/structure/B1649012.png)
![[5-Acetyl-3-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-ylidene]cyanamide](/img/structure/B1649017.png)
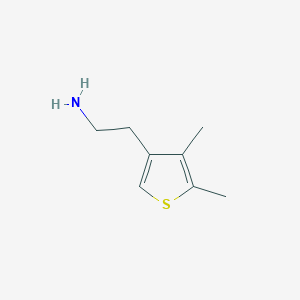
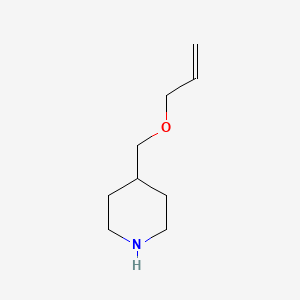
![[2-(2-Methoxyphenoxy)ethyl]methyl-cyanocarbonimidodithioate](/img/structure/B1649028.png)
![[5-Acetyl-3-(2,4,6-trichlorophenyl)-1,3,4-thiadiazol-2-ylidene]cyanamide](/img/structure/B1649029.png)
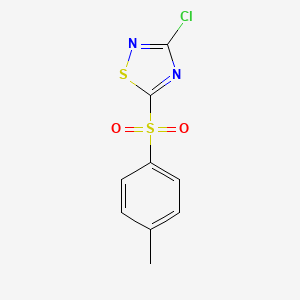
![[5-Benzoyl-3-(2,4,6-trichlorophenyl)-1,3,4-thiadiazol-2-ylidene]cyanamide](/img/structure/B1649043.png)
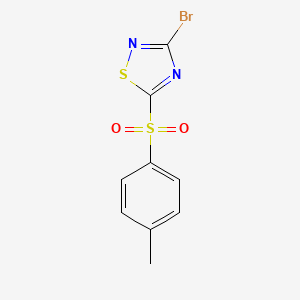

![(1S)-1-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1649047.png)
![(2-Chloro-6-fluorobenzyl) [2-(2-fluorophenoxy)ethyl] cyanocarbonimidodithioate](/img/structure/B1649048.png)
